molecular formula C10H9N3O4 B14056951 2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide

2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B14056951
M. Wt: 235.20 g/mol
InChI Key: NDXWUHAIRAENST-UHFFFAOYSA-N
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Description

2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide functional groups makes this compound highly reactive and versatile in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the reaction of 4-methoxy-2-nitroaniline with cyanoacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexyl carbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) .

Industrial Production Methods

On an industrial scale, the production of cyanoacetamides can be achieved through various methods, including solvent-free reactions and fusion techniques. For instance, the direct treatment of substituted aryl amines with alkyl cyanoacetates without solvent at elevated temperatures can yield the desired cyanoacetamide derivatives .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities and are used in various pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide involves its reactivity due to the presence of cyano and acetamide groups. These functional groups can interact with various molecular targets, leading to the formation of biologically active compounds. The exact molecular pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide include:

Uniqueness

What sets this compound apart is the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of specific heterocyclic compounds and in the study of its unique biological activities .

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C10H9N3O4/c1-17-7-2-3-8(9(6-7)13(15)16)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14)

InChI Key

NDXWUHAIRAENST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC#N)[N+](=O)[O-]

Origin of Product

United States

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